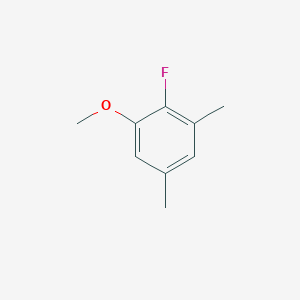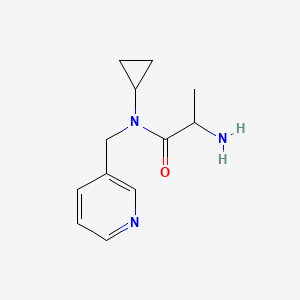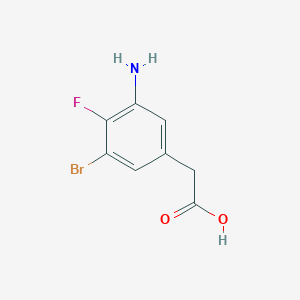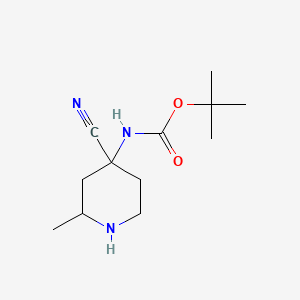
Lenalidomide-5'-CO-C2-acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lenalidomide-5’-CO-C2-acid is a derivative of lenalidomide, a well-known immunomodulatory drug. Lenalidomide itself is a derivative of thalidomide and has been widely used in the treatment of multiple myeloma and myelodysplastic syndromes. The compound Lenalidomide-5’-CO-C2-acid retains the core structure of lenalidomide but includes additional functional groups that may enhance its pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Lenalidomide-5’-CO-C2-acid typically involves multiple steps, starting from commercially available precursors. The process includes:
Bromination: The initial step involves the bromination of a precursor compound using N-bromosuccinimide in the presence of a solvent like dichloromethane.
Condensation: The brominated intermediate is then condensed with a suitable amine, such as 3-aminopiperidine-2,6-dione, in the presence of a base like triethylamine.
Cyclization: The resulting compound undergoes cyclization to form the core structure of lenalidomide.
Functionalization: Additional functional groups are introduced to form Lenalidomide-5’-CO-C2-acid.
Industrial Production Methods: Industrial production of Lenalidomide-5’-CO-C2-acid follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification and quality control .
Analyse Chemischer Reaktionen
Types of Reactions: Lenalidomide-5’-CO-C2-acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed depend on the specific reaction conditions but typically include derivatives with modified functional groups that may enhance or alter the pharmacological activity of the compound .
Wissenschaftliche Forschungsanwendungen
Lenalidomide-5’-CO-C2-acid has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its effects on cellular pathways and protein interactions.
Medicine: Investigated for its potential in treating various hematological malignancies and solid tumors.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Wirkmechanismus
Lenalidomide-5’-CO-C2-acid exerts its effects through multiple mechanisms:
Modulation of E3 Ubiquitin Ligase: The compound binds to the CRL4 CRBN E3 ubiquitin ligase complex, altering its substrate specificity and leading to the degradation of specific proteins.
Cytokine Production: It enhances the production of interleukin-2 and interferon-gamma, boosting immune responses.
Inhibition of Angiogenesis: The compound inhibits the formation of new blood vessels, which is crucial in cancer treatment
Vergleich Mit ähnlichen Verbindungen
Lenalidomide-5’-CO-C2-acid is compared with other similar compounds like thalidomide and pomalidomide:
Thalidomide: While thalidomide is the parent compound, Lenalidomide-5’-CO-C2-acid has improved potency and reduced side effects.
Pomalidomide: Another derivative with similar immunomodulatory properties but different pharmacokinetics and potency.
Uniqueness: Lenalidomide-5’-CO-C2-acid stands out due to its enhanced pharmacological profile, making it a promising candidate for further research and therapeutic applications .
Eigenschaften
Molekularformel |
C17H17N3O6 |
|---|---|
Molekulargewicht |
359.3 g/mol |
IUPAC-Name |
4-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C17H17N3O6/c21-13(5-6-15(23)24)18-10-1-2-11-9(7-10)8-20(17(11)26)12-3-4-14(22)19-16(12)25/h1-2,7,12H,3-6,8H2,(H,18,21)(H,23,24)(H,19,22,25) |
InChI-Schlüssel |
WYHVNRPEWLKKGN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)NC(=O)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[6-(4-Hydroxybenzoyl)oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 4-hydroxybenzoate](/img/structure/B14776120.png)

![6-[[(4S,6aR,6bS,8aR,14bR)-9-acetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-(2-methylbut-2-enoyloxy)-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxane-2-carboxylic acid](/img/structure/B14776139.png)

![N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]propanamide](/img/structure/B14776158.png)







